2-(2-Nitroethyl)furan

Overview

Description

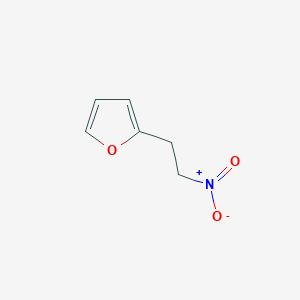

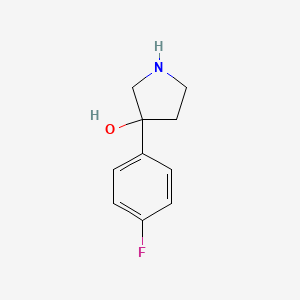

2-(2-Nitroethyl)furan is a chemical compound that belongs to the class of furan derivatives, which are characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its potential applications in pharmaceuticals and its role in various chemical reactions.

Synthesis Analysis

The synthesis of furan derivatives, including those substituted with nitroethyl groups, can be achieved through various methods. One efficient two-step sequence involves the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, promoted by Amberlyst A21, followed by acidic treatment with Amberlyst 15, leading to the formation of 2,5-disubstituted furans . Another method includes the iodine(III)-mediated tandem oxidative cyclization, which is used to construct 2-nitrobenzo[b]furans from 2-(2-nitroethyl)phenols, providing a facile route to functionalize these compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often studied using various spectroscopic methods and X-ray powder diffraction. For instance, a compound with a nitrofuran moiety has been characterized by FT-IR, 1H and 13C NMR spectroscopy, and its crystal structure was determined to be triclinic with specific space group parameters . The title compound, (E)-2-(2-Nitroethenyl)furan, crystallizes exclusively as the E isomer, with the furan ring and the nitroalkenyl group being nearly coplanar .

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. The electrophile-induced coupling of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles, for example, yields highly substituted furans . Nitro derivatives of furan can also undergo protonation preferentially on the nitro group, as opposed to the furan ring . Additionally, 2-(2-Nitrovinyl) furan has been shown to exacerbate the oxidative stress response of Escherichia coli when combined with certain antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitroethyl)furan and related compounds are influenced by their molecular structure. The presence of the nitro group can significantly affect the compound's reactivity and interactions with other molecules. For example, nitrofuran derivatives have been studied for their antimicrobial and antioxidant activities, indicating their potential in medical applications . The gas-phase basicity of 2-nitrofuran has been analyzed, showing that nitro derivatives of furan protonate on the nitro group in the gas phase .

Scientific Research Applications

Synthesis of 2-Nitrobenzo[b]furans : A study by (Shi-Chao Lu, Zheng, & Liu, 2012) demonstrated the use of hypervalent iodine-induced oxidative cyclization to synthesize various 3-alkyl-2-nitrobenzo[b]furans from 2-(2-nitroethyl)phenols, providing a more efficient method than classical approaches.

Corrosion Inhibition : Research by (Khaled & El-maghraby, 2014) explored the use of furan derivatives, including those related to 2-(2-Nitroethyl)furan, as corrosion inhibitors for mild steel in hydrochloric acid solutions.

Potential Radiosensitizer : A study in 2020 by (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020) investigated 2-nitrofuran as a potential radiosensitizer in radiotherapy, focusing on its interaction with low-energy electrons.

Antibacterial Action : The study of simple furan derivatives by (Ward & Dodd, 1948) demonstrated the significant value of the nitro group in furan molecules for effective bacteriostasis of various organisms.

Antibacterial Properties of Nitrofuran Compounds : Research by (Dodd, Stillman, Roys, & Crosby, 1944) showed that the presence of a nitro group in furan compounds enhances their bacteriostatic activity against both Gram-positive and Gram-negative organisms.

Chemical Reactions with α-Nitroolefins : A study by (Bilaya, Obushak, Buchinskii, & Ganushchak, 2004) explored the reaction of 2-(2-nitrovinyl)furan with arenediazonium chlorides and SO2, revealing potential in organic synthesis.

Role in Oxidative Stress and Antibacterial Activity : (Ajiboye, 2019) studied 2-(2-nitrovinyl) furan's role in inducing oxidative stress and its antibacterial activity against Acinetobacter baumannii.

Safety And Hazards

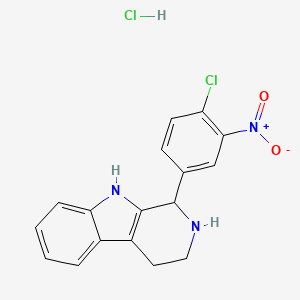

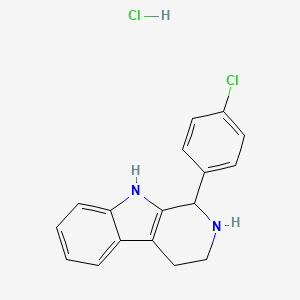

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable and may cause skin irritation, serious eye irritation, and genetic defects. It may also cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

The future research directions for “2-(2-Nitrovinyl)furan” and other furan derivatives are promising. They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems . Furthermore, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes, resulting in a rich spectrum of functionalized derivatives .

properties

IUPAC Name |

2-(2-nitroethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMTGSMRTUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280269 | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitroethyl)furan | |

CAS RN |

5462-90-8 | |

| Record name | 5462-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)